Dexamethasone-d3

Description

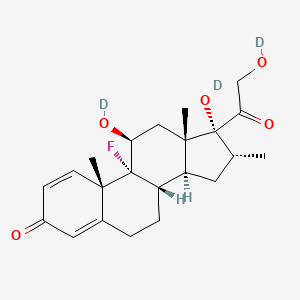

Structure

3D Structure

Properties

Molecular Formula |

C₂₂H₂₆D₃FO₅ |

|---|---|

Molecular Weight |

395.48 |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Dexamethasone D3

Methodologies for Deuterium (B1214612) Labeling and Isotopic Incorporation

The introduction of deuterium into the dexamethasone (B1670325) structure requires specific synthetic strategies to ensure the desired isotopic labeling pattern and purity.

Site-Specific Deuteration Strategies for Dexamethasone-d3

The "d3" designation in this compound indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. lgcstandards.com Achieving site-specific deuteration is crucial for the compound's function as an internal standard, ensuring that the label is stable and does not interfere with the analytical measurement. sigmaaldrich.com

One common strategy involves the use of deuterated reagents at specific steps in the synthesis of the steroid backbone. For example, deuterium can be introduced at positions that are not metabolically active to avoid isotopic exchange during biological studies. acs.orgsigmaaldrich.com A reported synthesis of a deuterated dexamethasone involved the in situ generation of deuterium chloride (DCl), which then induced H/D exchange at the α and γ positions adjacent to the carbonyl groups. acs.orgnih.gov

Synthetic Pathways and Scalability Considerations for Deuterated Analogs

The synthesis of deuterated analogs like this compound often starts from a readily available precursor. The general synthesis of dexamethasone itself involves the dehydration of 16β-methylprednisolone acetate (B1210297) to form a 9,11-dehydro derivative. wikipedia.org This intermediate is then reacted to form a 9α-bromo-11β-hydrin, which is subsequently converted to an epoxide. A final ring-opening reaction with hydrogen fluoride (B91410) yields dexamethasone. wikipedia.org

To produce this compound, deuterated reagents can be incorporated into this pathway. For instance, reduction steps can be performed using deuterium gas (D2) or metal deuterides like sodium borodeuteride (NaBD4). acs.orgsnnu.edu.cn

The scalability of these synthetic routes is an important consideration for the production of deuterated standards for widespread use. google.com The development of efficient and scalable methods is crucial for ensuring the availability of these critical analytical reagents. acs.org

Advanced Spectroscopic and Chromatographic Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, isotopic purity, and chemical purity of this compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for characterizing deuterated compounds.

NMR Spectroscopy: Both ¹H NMR and ¹⁹F NMR can be used to study dexamethasone and its deuterated analogs. researchgate.netnih.gov In ¹H NMR, the absence of signals at specific positions confirms the successful incorporation of deuterium. rsc.org The splitting patterns of adjacent protons can also provide information about the location of the deuterium atoms.

Mass Spectrometry: MS is used to determine the molecular weight of this compound and to assess its isotopic purity. nih.gov The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the three deuterium atoms. lgcstandards.com The relative intensities of the peaks for d0, d1, d2, and d3 species can be used to calculate the isotopic purity. industry.gov.au For example, a tandem mass spectrometry (LC-MS/MS) method might monitor the transition of the precursor ion to a specific product ion, which for this compound could be m/z 396.3 → 358.2. mdpi.com

Table 1: Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₆D₃FO₅ |

| Molecular Weight | 395.48 |

| Unlabeled CAS Number | 50-02-2 |

| SIL Type | Deuterium |

Data sourced from publicly available information for a representative this compound product. lgcstandards.com

Chromatographic Purity and Impurity Profiling for Deuterated Dexamethasone

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to determine the chemical purity of this compound and to identify any impurities. lgcstandards.comlgcstandards.com A typical purity specification for this compound as a reference standard is greater than 95% as determined by HPLC. lgcstandards.comlgcstandards.com

Impurity profiling is a critical aspect of characterization, as impurities can interfere with the analytical assay. dshs-koeln.de Both related substances from the synthesis and any residual non-deuterated dexamethasone are quantified.

Table 2: Chromatographic Purity of a Representative this compound Standard

| Parameter | Specification |

| Purity (HPLC) | >95% |

This is a typical specification and may vary between suppliers. lgcstandards.comlgcstandards.com

This compound as a Pharmaceutical Reference Material in Research

Deuterated compounds, including this compound, are invaluable as internal standards in quantitative bioanalysis using mass spectrometry. aptochem.comclearsynth.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS assays. aptochem.comkcasbio.com

When added to a biological sample at a known concentration, this compound co-elutes with the non-deuterated (endogenous or administered) dexamethasone. aptochem.comdshs-koeln.de Because they have nearly identical chemical and physical properties, they experience the same extraction recovery and ionization efficiency in the mass spectrometer. aptochem.com However, they are distinguishable by their mass difference. dshs-koeln.de This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the measurement. clearsynth.comtexilajournal.com

The use of deuterated standards like this compound is crucial for a wide range of research applications, including pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. acs.orgfrontiersin.orgmedchemexpress.com

Dexamethasone D3 in Bioanalytical Method Development and Validation

Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection. Dexamethasone-d3, being chemically identical to dexamethasone (B1670325) but with a different mass, is an ideal internal standard. It compensates for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed using Dexamethasone-d4 as an internal standard to effectively track and compensate for the parent compound during processing and extraction from human plasma. nih.gov

Isotope-Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that can yield highly accurate results by effectively controlling potential sources of bias. rsc.org The core principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing an unknown amount of the native analyte (dexamethasone). rsc.org The stable isotope-labeled standard and the native analyte are assumed to be chemically indistinguishable during extraction and chromatographic separation.

By measuring the ratio of the mass spectrometric signals of the analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high precision. This method effectively corrects for analyte loss during sample preparation and for fluctuations in instrument signal. A study on the quantitation of dexamethasone in human plasma utilized this principle by employing [13C6,2H3]dexamethasone as the stable isotopically labeled diluent. nih.gov The analysis was performed by monitoring the respective ions of the dexamethasone derivative and its labeled counterpart. nih.gov

The combination of liquid chromatography for separation and tandem mass spectrometry for detection (LC-MS/MS) is a powerful technique for quantitative bioanalysis, offering high selectivity and sensitivity. nih.gov The use of this compound as an internal standard in LC-MS/MS assays for dexamethasone is a widely adopted practice that significantly improves the diagnostic accuracy of these tests. endocrine-abstracts.org

In these assays, this compound co-elutes with dexamethasone from the LC column but is distinguished by the mass spectrometer due to its higher mass. By monitoring specific mass transitions for both the analyte and the internal standard (a technique known as Multiple Reaction Monitoring or MRM), quantification is achieved by comparing their respective peak area ratios. This approach has been successfully applied to determine dexamethasone concentrations in various biological matrices, including plasma and ocular tissues. nih.govnih.gov LC-MS/MS is now considered the gold-standard assay for obtaining precise and accurate measurements of glucocorticoids like dexamethasone. nih.gov

Development and Validation of Quantitative Analytical Methods for Dexamethasone

The establishment of a reliable quantitative method requires meticulous development and validation to ensure its performance characteristics are suitable for its intended research purpose.

The extraction of dexamethasone from complex biological matrices like plasma, urine, or tissue homogenates is a critical step that affects the accuracy and sensitivity of the assay. nih.gov Various techniques have been optimized to achieve high recovery and remove interfering substances.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This technique uses an organic solvent to partition the analyte from the aqueous biological sample. It has been used for urine and plasma samples. nih.govdshs-koeln.de

Solid-Phase Extraction (SPE): This method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE with C18 cartridges has been used for purification from human urine and serum. nih.gov

Protein Precipitation: This is a simpler method where a solvent, such as acetonitrile (B52724) or a mixture with methanol (B129727), is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govnih.gov

The choice of extraction method depends on the nature of the biological matrix and the required sensitivity of the assay. For instance, in a study analyzing dexamethasone in murine cochlea, acetonitrile was found to be an efficient single extraction solvent. accesson.kr

Table 1: Comparison of Sample Preparation Techniques for Dexamethasone Analysis

| Technique | Biological Matrix | Key Features | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Human Urine, Serum | Used C18 cartridge for purification and preconcentration. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Urine, Human Plasma | A conventional and rapid extraction procedure. | nih.govdshs-koeln.de |

| Protein Precipitation | Human Plasma, Cochlear Perilymph | Simple method using acetonitrile and methanol mixture. | nih.gov |

| Solvent Extraction | Murine Cochlea | Cost-effective method using acetonitrile as a single solvent. | accesson.krkoreascience.kr |

Optimal chromatographic and mass spectrometric conditions are essential for resolving dexamethasone from other compounds and for achieving sensitive detection.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used. C18 columns are frequently employed for the separation. nih.govscielo.brnih.gov The mobile phase typically consists of a mixture of an aqueous solvent (often with an additive like formic or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often used to achieve better separation, especially when analyzing multiple compounds. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is a common technique for detecting dexamethasone and its deuterated internal standard. nih.gov Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor ion and its transition to a product ion. nih.gov For dexamethasone, a common transition monitored is m/z 393.2 → 355.3. nih.gov

Table 2: Typical LC-MS/MS Parameters for Dexamethasone Analysis

| Parameter | Description | Example Values/Conditions | Reference |

|---|---|---|---|

| Chromatographic Column | Stationary phase for separation | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Solvent system for elution | Acetonitrile and water with 0.1% formic acid | nih.gov |

| Ionization Mode | Method for generating ions | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Mass spectrometric technique for quantification | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Dexamethasone) | Precursor ion → Product ion (m/z) | 393.20 → 355.30 | nih.gov |

Validation of the analytical method is crucial to demonstrate its reliability. Key validation parameters include selectivity, sensitivity, accuracy, and precision. koreascience.kr

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important for dexamethasone, which needs to be separated from its epimer, betamethasone, and from endogenous matrix components. dshs-koeln.de

Sensitivity: The sensitivity of a method is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Validated methods have achieved LLOQs as low as 0.5 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision refers to the reproducibility of the measurements, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, intra- and inter-day precision values are typically required to be within 15%. koreascience.kr Studies have reported accuracies ranging from 86.8% to 100.2% and precision (RSD) values below 5.8%. accesson.krkoreascience.kr

Linearity: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specific range. A high correlation coefficient (r² ≥ 0.99) is generally required. accesson.kr

Table 3: Summary of Validation Parameters from a Dexamethasone Assay in Murine Cochlea

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (Range) | 1–500 ng/mL | accesson.krkoreascience.kr |

| Correlation Coefficient (r²) | ≥ 0.999 | accesson.krkoreascience.kr |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | accesson.krkoreascience.kr |

| Accuracy | 86.8% to 100.2% | accesson.krkoreascience.kr |

| Precision (CV) | ≤ 5.8% | accesson.krkoreascience.kr |

| Recovery | 93.1% to 104.5% | accesson.krkoreascience.kr |

Integration of this compound in High-Throughput Bioanalytical Workflows

The integration of this compound as an internal standard is a critical step in the development of robust, high-throughput bioanalytical workflows. The primary goal of high-throughput screening (HTS) is to rapidly and reliably analyze a large number of biological samples, a requirement that is increasingly prevalent in clinical research and drug development. Automation is the cornerstone of achieving high throughput, and the seamless incorporation of this compound into these automated processes is essential for maintaining data quality and analytical accuracy.

High-throughput bioanalytical workflows typically involve the use of robotic liquid handlers, automated sample extraction systems, and rapid analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). labrulez.com The use of a stable isotope-labeled internal standard like this compound is fundamental to the success of these automated methods. It compensates for variability that can be introduced at various stages of the automated process, including sample preparation, extraction, and injection into the analytical instrument. nih.gov

The process of integrating this compound begins with its precise addition to every sample, calibrator, and quality control sample at the very beginning of the workflow. Automated liquid handlers are programmed to dispense a consistent volume of a this compound stock solution into each well of a 96-well or 384-well plate containing the biological matrix. This early addition ensures that the internal standard undergoes the exact same processing as the analyte, Dexamethasone, thereby correcting for any potential loss during subsequent automated steps.

Following the addition of this compound, automated sample preparation protocols are executed. These can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For instance, an automated system can be programmed to add a protein precipitation reagent, mix the samples, and then centrifuge the plates to separate the precipitated proteins. The supernatant, containing both Dexamethasone and this compound, is then transferred to a new plate for analysis. In a more complex workflow, an automated SPE system can be employed to purify the samples, with the deuterated internal standard compensating for any variations in extraction recovery. nih.gov

The final step in the workflow is the analysis by LC-MS/MS. The use of this compound allows for the accurate quantification of Dexamethasone, as the ratio of the analyte peak area to the internal standard peak area is used for calculation. This ratiometric measurement is highly reproducible and corrects for any fluctuations in the MS signal.

The successful integration of this compound into high-throughput workflows has been demonstrated in various studies, showcasing the benefits of automation in terms of precision, accuracy, and sample throughput.

Detailed Research Findings

Research has consistently shown that automated sample preparation methods incorporating a deuterated internal standard provide superior performance compared to manual methods. A study detailing a fully automated quantification of Dexamethasone in plasma highlights the efficiency of such systems. labrulez.com While specific data for this compound is often part of proprietary validation reports, the performance characteristics are well-represented by studies on Dexamethasone and other corticosteroids using deuterated internal standards.

For example, a rapid and sensitive LC-MS/MS method for the simultaneous measurement of several corticosteroids, including Dexamethasone, utilized an automated system for sample loading and elution. The method demonstrated excellent performance, which can be extrapolated to the use of this compound as an internal standard. The following table summarizes typical performance data for an automated bioanalytical method for Dexamethasone.

Table 1: Performance Characteristics of an Automated LC-MS/MS Method for Dexamethasone Quantification

| Parameter | Result |

|---|---|

| Linearity (ng/mL) | 0.5 - 100 |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Accuracy (% bias) | ± 10% |

| Extraction Recovery | > 90% |

| Matrix Effect | Minimal (<15%) |

| Sample Throughput | > 200 samples/day |

This table represents typical performance data for automated Dexamethasone analysis using a deuterated internal standard.

The data in Table 1 illustrates the high level of precision and accuracy that can be achieved with automated workflows. The low coefficient of variation (%CV) for both intra- and inter-day precision demonstrates the reproducibility of the automated process. High extraction recovery and minimal matrix effects indicate the efficiency of the automated sample cleanup procedures. The significant sample throughput underscores the primary advantage of automation in a high-throughput environment.

A comparison between manual and automated sample preparation for other drugs has shown that automation consistently leads to an increase in quality and is well-suited for high-throughput screening. The integration of this compound into such automated platforms ensures that the benefits of speed and efficiency are not compromised by a loss of analytical accuracy.

Investigating the Impact of Deuteration on Dexamethasone's Disposition in Preclinical Models

The introduction of deuterium (B1214612) into the Dexamethasone structure can influence its pharmacokinetic profile, a phenomenon known as the kinetic isotope effect. This effect can alter the rate of metabolic reactions, potentially leading to changes in the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Pharmacokinetic Modeling of Deuterated Versus Unlabeled Dexamethasone

Hypothetical Comparative Pharmacokinetic Parameters

| Parameter | Unlabeled Dexamethasone | This compound (Hypothetical) | Potential Implication of Deuteration |

|---|---|---|---|

| Half-life (t½) | ~3 hours | Potentially > 3 hours | Slower metabolism and elimination |

| Clearance (CL) | High | Potentially Lower | Reduced rate of removal from the body |

| Volume of Distribution (Vd) | Large | Likely Unchanged | Distribution into tissues may not be significantly affected |

This table presents a hypothetical comparison based on the known pharmacokinetic principles of deuterated compounds. Actual values would need to be determined through dedicated preclinical studies.

Assessment of Isotopic Effects on Drug Clearance and Distribution

The primary isotopic effect of deuteration on Dexamethasone is expected to be on its metabolic clearance. Dexamethasone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. If the deuterium substitution is at a position targeted by CYP3A4 for hydroxylation, the C-D bond, being stronger than a C-H bond, will be broken more slowly. This can lead to a decrease in the formation of metabolites and a subsequent reduction in the drug's clearance.

The distribution of Dexamethasone is extensive throughout the body. The impact of deuteration on distribution is generally considered to be minimal, as it does not significantly alter the physicochemical properties of the drug, such as its lipophilicity or protein binding affinity.

Tracing Dexamethasone Metabolism in In Vitro and In Vivo Experimental Systems

This compound is an invaluable tool for elucidating the metabolic fate of Dexamethasone. Its distinct mass allows for the unequivocal identification of the parent compound and its metabolites from endogenous molecules in complex biological matrices.

Identification and Characterization of Deuterated Metabolites

The use of this compound in conjunction with high-resolution mass spectrometry enables the confident identification of its metabolites. By observing the mass shift corresponding to the number of deuterium atoms, researchers can distinguish drug-related molecules from background noise. The primary metabolites of Dexamethasone are hydroxylated forms, and deuteration can help in pinpointing the exact sites of metabolism.

Known Metabolites of Dexamethasone

| Metabolite | Description |

|---|---|

| 6β-hydroxy-dexamethasone | A major metabolite formed via CYP3A4-mediated hydroxylation. |

| 6α-hydroxy-dexamethasone | A minor metabolite also formed by CYP3A4. |

| Side-chain cleaved metabolites | Resulting from the cleavage of the C17 side chain. |

The use of this compound would result in deuterated versions of these metabolites, which can be readily identified by their characteristic mass spectra.

Elucidation of Metabolic Pathways and Enzyme Activities

By administering this compound to in vitro systems, such as human liver microsomes or recombinant CYP enzymes, researchers can precisely study the metabolic pathways and the specific enzymes involved. The rate of formation of deuterated metabolites can provide quantitative information on the activity of enzymes like CYP3A4. This approach is crucial for understanding the drug's metabolic profile and predicting potential drug-drug interactions.

Research on Drug-Drug Interactions and Enzyme Induction/Inhibition Using this compound

Dexamethasone is a known inducer of CYP3A4, which can lead to significant drug-drug interactions. nih.gov this compound can be employed as a stable isotope-labeled probe to investigate these phenomena with high specificity.

In studies of enzyme induction, this compound can be used to differentiate between the metabolism of the inducing agent itself and that of a co-administered drug. For instance, in a study investigating the induction of CYP3A4 by Dexamethasone, this compound could be used as the substrate to measure the induced enzyme activity without interference from the unlabeled Dexamethasone used for induction.

Similarly, in drug-drug interaction studies, co-administering a new chemical entity with this compound allows for the precise measurement of any changes in the metabolism of this compound. A decrease in the formation of its deuterated metabolites would indicate that the new drug is inhibiting the metabolic pathway of Dexamethasone, likely through inhibition of CYP3A4. Conversely, an increase in metabolism could suggest enzyme induction.

The use of this compound as an internal standard in bioanalytical methods is a common application that underpins much of this research. Its similar chemical and physical properties to unlabeled Dexamethasone, combined with its distinct mass, allow for highly accurate and precise quantification of Dexamethasone in biological samples, which is fundamental for all pharmacokinetic and metabolic studies.

Mechanistic Studies Utilizing Dexamethasone in Biological Systems Preclinical and in Vitro

Molecular and Cellular Mechanisms of Dexamethasone (B1670325) Action in Research Models

The action of dexamethasone at the molecular level is primarily mediated through its interaction with the glucocorticoid receptor (GR), which triggers a cascade of events, including the modulation of gene expression and subsequent effects on cell behavior.

Glucocorticoid Receptor (GR) Interactions and Downstream Signaling Pathways

Dexamethasone exerts its biological functions by binding to the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily. nih.govnih.govasm.org In its unbound state, GR resides in the cytoplasm within a multiprotein complex that includes chaperone proteins. asm.org Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and the activated Dexamethasone-GR complex translocates into the nucleus. nih.govresearchgate.net

Once in the nucleus, the complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby acting as a transcription factor to either activate or repress gene expression. nih.govresearchgate.net A significant part of dexamethasone's anti-inflammatory mechanism involves protein-protein interactions with other transcription factors. The GR can interact with and inhibit the activity of pro-inflammatory factors such as NF-κB and T-bet, a process central to its immunosuppressive effects. asm.org Advanced computational techniques like molecular dynamics simulations have been employed to study the atomic-level interactions between the dexamethasone-bound GR and other key transcription factors, such as SOX9, to clarify how the drug modulates these crucial protein interactions. nih.gov

Regulation of Gene Expression and Transcriptional Networks

The binding of the Dexamethasone-GR complex to DNA initiates a complex program of gene expression regulation. This regulation is highly context-specific, varying with cell type and dose. frontiersin.org In studies comparing depressed patients and healthy controls, dexamethasone was found to regulate thousands of transcripts, with key regulated genes such as FKBP5 and DUSP1 serving as reliable markers for GR activation. nih.gov

In multiple myeloma cells, dexamethasone has been shown to induce changes in chromatin accessibility, leading to the formation of new interaction loops between enhancers and gene promoters, which in turn drives transcriptional changes. nih.gov However, research indicates that only a fraction of GR-binding events leads to this gain in enhancer activity. nih.gov The regulatory action of dexamethasone can be direct, via GRE binding, or indirect, through tethering to other DNA-bound transcription factors. Notably, some studies suggest that inflammatory genes that are indirectly repressed by GR are more potently affected by dexamethasone than genes regulated through direct GR binding. frontiersin.org

| Model System | Key Findings | Reference |

|---|---|---|

| Human Peripheral Blood Cells | Regulated 2670 genes in controls and 1151 in depressed patients. FKBP5 and DUSP1 are reliable markers of GR activation. | nih.gov |

| Myeloma Cells | Induces changes in chromatin accessibility and enhancer-promoter loops. | nih.gov |

| Murine Liver | Dose-dependent regulation of genes involved in cell growth, death, and metabolism. | frontiersin.org |

Effects on Cellular Proliferation, Differentiation, and Apoptosis in Model Systems

The downstream consequences of dexamethasone-induced gene regulation manifest as profound effects on cell fate, including proliferation, differentiation, and apoptosis. These effects are highly dependent on the cellular context and the concentration of the compound.

Apoptosis: Dexamethasone is a known inducer of apoptosis in several cell types. In preclinical glioblastoma models, it caused a reduction in T-cell populations through the induction of apoptosis. bmj.comresearchgate.net Similarly, in chondrocyte cell lines, dexamethasone triggered a dose- and time-dependent increase in apoptosis, which was found to be mediated by the activation of caspases-8, -9, and -3. oup.com High concentrations of the drug also led to increased apoptosis in bovine corneal endothelial cells. nih.gov

Proliferation: The impact on cellular proliferation is variable. While high concentrations were shown to decrease the proliferation of bovine corneal endothelial cells, other studies report different outcomes. nih.gov For instance, in cultured human osteoblasts, a specific concentration (10⁻⁸ mol/L) was found to promote cellular proliferation. mednexus.orgnih.gov In contrast, dexamethasone treatment led to a decrease in the proliferation rate of chondrocytes. oup.com

Differentiation: Dexamethasone is a well-established agent used in vitro to promote the differentiation of various cell types, particularly towards an osteogenic lineage. nih.govacs.org In studies using adult human osteoblasts, dexamethasone significantly enhanced differentiation, as measured by the increased secretion of key bone formation markers like alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN). mednexus.orgnih.gov

| Cellular Process | Model System | Observed Effect | Reference |

|---|---|---|---|

| Apoptosis | Glioblastoma (in vivo) | Induction of T-cell apoptosis | bmj.comresearchgate.net |

| Chondrocytes | Increased apoptosis via caspase activation | oup.com | |

| Bovine Corneal Endothelial Cells | Increased apoptosis at high concentrations | nih.gov | |

| Proliferation | Bovine Corneal Endothelial Cells | Decreased at high concentrations | nih.gov |

| Human Osteoblasts | Promoted at 10⁻⁸ mol/L | mednexus.orgnih.gov | |

| Chondrocytes | Decreased proliferation rate | oup.com | |

| Differentiation | Mesenchymal Stromal Cells | Induction of osteogenic differentiation | nih.govacs.org |

| Human Osteoblasts | Promoted differentiation (increased ALP, OCN) | mednexus.orgnih.gov |

Interplay of Dexamethasone with Vitamin D Metabolism in Research Contexts

Dexamethasone has been shown to engage in significant crosstalk with the vitamin D endocrine system. This interplay involves the modulation of the Vitamin D Receptor (VDR) and the enzymes responsible for vitamin D metabolism, which can have important implications for calcium homeostasis and bone health.

Modulation of Vitamin D Receptor (VDR) Levels and Activity

The influence of dexamethasone on VDR expression is complex, with studies reporting contradictory effects depending on the cell type and experimental model. In squamous cell carcinoma and adipocyte models, dexamethasone treatment led to an increase in VDR mRNA and protein levels. nih.gov This was shown to occur via a GR-dependent transcriptional activation of the VDR gene, which in turn potentiated the anti-cancer effects of calcitriol, the active form of vitamin D. nih.gov

In stark contrast, research on the human osteosarcoma cell line MG-63 demonstrated an opposite effect, where dexamethasone caused a significant decrease in both VDR number (by about 70%) and VDR mRNA levels. nih.gov This reduction was attributed to the inhibition of VDR gene transcription. nih.gov In animal studies, dexamethasone was found to cause a modest increase in the expression of VDR mRNA in mouse kidneys. nih.gov

Regulation of Vitamin D Hydroxylase Enzyme Activity (e.g., CYP24A1, CYP27B1)

Dexamethasone directly influences the activity of key enzymes that control the levels of active vitamin D.

CYP24A1 (24-hydroxylase): This enzyme is responsible for the catabolism and inactivation of vitamin D. Multiple studies have demonstrated that dexamethasone upregulates CYP24A1. In mouse kidney tissue, dexamethasone administration resulted in a marked increase in both the mRNA expression and the enzymatic activity of 24-hydroxylase. nih.gov This effect is believed to be mediated through cooperative crosstalk between the GR and VDR signaling pathways. researchgate.net

CYP27B1 (1α-hydroxylase): This enzyme is critical for the synthesis of the biologically active form of vitamin D (calcitriol) from its precursor. The effect of dexamethasone on CYP27B1 appears to be dependent on the physiological state. In mice maintained on a normal diet, dexamethasone had no significant effect on 1α-hydroxylase activity in the kidney. nih.gov However, in mice on a diet deficient in calcium and vitamin D, dexamethasone treatment led to a decrease in both the expression and activity of 1α-hydroxylase. nih.gov Furthermore, dexamethasone has been shown to repress the expression of Cyp2r1, an enzyme that performs an earlier step in vitamin D activation, in the liver and kidneys of mice. researchgate.net

| Component | Model System | Observed Effect | Reference |

|---|---|---|---|

| Vitamin D Receptor (VDR) | Squamous Cell Carcinoma | Increased VDR expression | nih.gov |

| Human Osteosarcoma Cells (MG-63) | Decreased VDR number and mRNA | nih.gov | |

| Mouse Kidney | Modest increase in VDR mRNA | nih.gov | |

| CYP24A1 (inactivating enzyme) | Mouse Kidney, Osteoblasts | Markedly increased mRNA and activity | nih.govresearchgate.net |

| CYP27B1 (activating enzyme) | Mouse Kidney (normal diet) | No effect | nih.gov |

| Mouse Kidney (deficient diet) | Decreased mRNA and activity | nih.gov |

Research on Dexamethasone's Influence on Bone Cell Bioresponses (e.g., Collagen, Osteocalcin Synthesis)

A thorough search of scientific literature did not yield any studies that have specifically investigated the influence of Dexamethasone-d3 on the bioresponses of bone cells, including the synthesis of collagen and osteocalcin. Research in this area has focused exclusively on the effects of non-deuterated dexamethasone.

Immunomodulatory Research Applications of Dexamethasone

Effects on Lymphocyte Subpopulations and Immune Cell Functions in Experimental Models

There is no available research on the specific effects of this compound on lymphocyte subpopulations or the functions of immune cells in experimental models. The immunomodulatory properties described in the scientific literature are attributed to dexamethasone.

Influence on Inflammatory Mediator Production and Signaling Cascades

Specific studies detailing the influence of this compound on the production of inflammatory mediators and their associated signaling cascades have not been published. The body of research on this topic is centered on the actions of dexamethasone.

Research on Dexamethasone's Interaction with Mesenchymal Stem Cell Immunomodulation

The interaction between this compound and the immunomodulatory properties of mesenchymal stem cells has not been a subject of investigation in published preclinical or in vitro studies.

Studies on Mitochondrial Function and Metabolic Pathway Perturbations Induced by Dexamethasone in Research Models

There is a lack of research into the specific effects of this compound on mitochondrial function and the perturbation of metabolic pathways in any research model. Existing studies focus on the impact of non-deuterated dexamethasone on these cellular processes.

Advanced Research Topics and Future Directions for Dexamethasone D3

Development of Novel Deuterated Dexamethasone (B1670325) Analogs for Targeted Research Probes

The development of novel deuterated analogs of Dexamethasone extends beyond its use as a simple internal standard. Strategic placement of deuterium (B1214612) can create targeted research probes to investigate specific metabolic pathways and drug interactions. Deuteration, the process of substituting hydrogen with its heavier isotope deuterium, can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net This principle is being exploited to design new Dexamethasone analogs.

Research is focusing on creating analogs where deuterium is placed at sites known to be susceptible to metabolic modification, such as hydroxylation by cytochrome P450 (CYP) enzymes like CYP3A4. acs.orgmdpi.com By hindering metabolism at a specific position, these novel analogs can help researchers:

Elucidate Metabolic Pathways: Trace the biotransformation of Dexamethasone with greater precision.

Investigate Metabolite Activity: Stabilize specific metabolites to study their individual biological effects or toxicity. acs.org

Develop Targeted Therapies: Create antibody-drug conjugates (ADCs) where a deuterated Dexamethasone payload is linked to an antibody that targets specific immune cells, potentially enhancing efficacy and reducing systemic side effects. google.com

These targeted probes are not intended for therapeutic use themselves but are invaluable for preclinical studies, offering deeper insights into glucocorticoid pharmacology and paving the way for the design of safer and more effective steroid therapies.

Application of Dexamethasone-d3 in Quantitative Proteomics and Metabolomics Research

This compound is an indispensable tool in the fields of quantitative proteomics and metabolomics, where it primarily functions as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analyses. pharma-industry-review.combioscientifica.com These 'omics' disciplines investigate global changes in proteins and small-molecule metabolites in response to stimuli, such as drug administration.

In quantitative proteomics , researchers study how Dexamethasone affects protein expression in various cells and tissues. For instance, studies have used quantitative proteomics to analyze the effects of Dexamethasone on osteoblast differentiation and trabecular meshwork cells. nih.govarvojournals.org While these studies may use other labeling techniques like SILAC or iTRAQ for relative protein quantification, the accurate measurement of Dexamethasone concentrations in the experimental system relies on stable isotope-labeled standards like this compound to ensure the observed proteomic changes are correctly correlated with a precise drug exposure level.

In metabolomics , this compound is crucial for accurately quantifying Dexamethasone and its metabolites in complex biological samples like plasma, serum, or tissue extracts. mdpi.comnih.gov By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, a principle known as isotope dilution mass spectrometry. spectroscopyonline.com This allows for the precise measurement of metabolic perturbations caused by Dexamethasone. Studies have used this approach to investigate Dexamethasone-induced changes in the metabolome of various organs, identifying significant alterations in amino acid, nitrogen, and pyrimidine (B1678525) metabolism. mdpi.com

| Research Area | Key Findings from Dexamethasone Studies | Tissues/Cells Studied | Implication |

| Proteomics | Altered expression of proteins involved in cell adhesion, migration, and cytoskeletal organization. arvojournals.org | Human Trabecular Meshwork Cells | Provides insight into the mechanisms of steroid-induced glaucoma. arvojournals.org |

| Proteomics | Increased levels of tubulins and S100 proteins; decreased levels of ATP synthases. nih.gov | MC3T3-E1 Osteoprogenitor Cells | Elucidates molecular pathways involved in glucocorticoid-induced osteoporosis. nih.gov |

| Proteomics | Alterations in extracellular matrix and focal adhesion-related proteins. uni-muenchen.de | Human Testicular Peritubular Cells | Reveals potential mechanisms of glucocorticoid effects on male fertility. uni-muenchen.de |

| Metabolomics | Perturbations in protein biosynthesis, amino acid metabolism, and neurotransmitter synthesis. mdpi.com | Rat Brain, Skeletal Muscle, Liver, Kidney, Heart | Offers a holistic view of the systemic metabolic side effects of long-term Dexamethasone use. mdpi.com |

| Metabolomics | Significant perturbation in amino acid, pyrimidine, and nitrogen metabolism pathways. nih.gov | Rat Sera | Helps to understand the biochemical basis for Dexamethasone's side effects. nih.gov |

This table summarizes findings from studies on Dexamethasone, where the accurate quantification, often enabled by deuterated standards like this compound, is critical.

Standardization and Inter-laboratory Harmonization of Dexamethasone Bioanalytical Methods Using Deuterated Standards

The reliability of clinical and research data depends on the standardization and harmonization of bioanalytical methods across different laboratories. This compound plays a pivotal role in achieving this consistency for Dexamethasone quantification. sccwrp.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high specificity and sensitivity, and the use of a stable, isotopically labeled internal standard is considered the gold standard. bioscientifica.comspectroscopyonline.comnih.gov

This compound is the ideal internal standard because it co-elutes with and has the same ionization efficiency as the non-labeled Dexamethasone, but is distinguished by its different mass. nih.gov This compensates for variability in sample extraction and potential matrix effects, which can suppress or enhance the analyte signal. bioscientifica.comspectroscopyonline.com

The process of standardization and harmonization involves:

Method Validation: Establishing key performance characteristics of the assay, such as precision, accuracy, linearity, and robustness. Deuterated standards are essential for demonstrating that the method is reliable and reproducible. bioscientifica.com

Cross-Validation: When a study involves multiple laboratories, samples are analyzed at each site to ensure that the results are comparable and that inter-laboratory reliability is high. tandfonline.com

Proficiency Testing: Inter-laboratory comparison exercises, where different labs analyze the same samples, are conducted to assess performance. sccwrp.orgsccwrp.org The use of a common, high-purity deuterated standard like this compound is fundamental to the success of such programs.

By enabling the development of robust and transferable LC-MS/MS assays, this compound underpins the global harmonization of Dexamethasone bioanalysis, ensuring that data from different studies and clinical sites are comparable and reliable. sccwrp.orgtandfonline.com

| Validation Parameter | Role of Deuterated Standard (this compound) | Typical Acceptance Criteria |

| Accuracy | Corrects for systematic errors in sample processing and analysis. | 95% to 108% of the nominal value. bioscientifica.com |

| Precision | Minimizes variability introduced during sample handling. | Relative Standard Deviation (RSD) < 15-20%. bioscientifica.comsccwrp.org |

| Matrix Effect | Compensates for signal suppression or enhancement from biological matrix components. | Method should be practically free of matrix effects. bioscientifica.com |

| Extraction Recovery | Normalizes for inconsistencies in the efficiency of extracting the analyte from the sample. | Should be consistent, though absolute value can vary (e.g., 60-84%). bioscientifica.com |

Integration of this compound Research Findings with Systems Biology and Pharmacogenomics Approaches

The precise quantitative data generated using this compound as a standard are critical for the data-intensive fields of systems biology and pharmacogenomics. wdh.ac.id These disciplines aim to create a holistic understanding of drug action by integrating multiple layers of biological information.

Systems Biology seeks to model and understand complex biological systems. Metabolomics and proteomics studies, which rely on accurate quantification enabled by deuterated standards, provide large datasets on how Dexamethasone perturbs cellular networks. mdpi.comnih.gov This information can be integrated into computational models to:

Predict the systemic effects of the drug.

Identify key pathways and nodes that mediate both therapeutic and adverse effects. mdpi.comwdh.ac.id

Understand the complex interplay between different organs and metabolic processes following Dexamethasone administration. mdpi.com

Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. slideshare.net A key area of focus is on genes that code for drug-metabolizing enzymes (like CYP3A4) and drug transporters. mdpi.comsemmelweis.hu Research using this compound can contribute to pharmacogenomics by:

Providing Accurate Phenotyping: Precisely measuring the rate of Dexamethasone metabolism in individuals allows researchers to correlate metabolic capacity with specific genetic variants (polymorphisms).

Investigating Drug-Drug Interactions: Dexamethasone is known to induce certain metabolic enzymes. mdpi.com Studies using deuterated standards can accurately quantify how Dexamethasone administration alters the metabolism of other drugs, providing crucial data for predicting interactions based on a patient's pharmacogenomic profile.

By providing the high-quality quantitative data necessary for these fields, research involving this compound helps bridge the gap between basic drug measurement and a comprehensive, individualized understanding of drug action. wdh.ac.id

Emerging Research Avenues for Deuterated Steroids in Preclinical Drug Discovery and Development

The strategic use of deuterium in drug design, often called "deuterium switching," is a significant emerging avenue in drug discovery and development, with broad implications for steroids. nih.govresearchgate.net Beyond their use as analytical standards, deuterated steroids are being investigated as potentially superior therapeutic agents compared to their non-deuterated parent compounds. acs.orgresearchgate.net The primary advantage stems from the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic cleavage. nih.gov

This approach offers several potential benefits in preclinical development:

Enhanced Safety and Tolerability: Metabolism can sometimes produce toxic metabolites. By "shunting" metabolism away from pathways that create undesirable byproducts, deuteration can potentially lead to a safer drug profile. acs.org

Increased Bioavailability: For orally administered drugs that undergo significant first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation. acs.org

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach and spurring further research. nih.govresearchgate.net For steroids like Dexamethasone, this strategy could be used to design next-generation molecules with optimized therapeutic windows, representing a promising frontier in preclinical drug discovery. acs.orggoogle.com

| Potential Advantage of Deuteration | Mechanism | Implication for Preclinical Steroid Development |

| Increased Half-Life | Slower rate of metabolic clearance due to the kinetic isotope effect. acs.org | Potential for reduced dosing frequency and improved patient compliance. |

| Reduced Toxic Metabolites | "Metabolic shunting" diverts metabolism away from pathways that form toxic byproducts. acs.org | Improved safety profile and better tolerability for long-term therapies. |

| Higher Bioavailability | Reduced first-pass metabolism after oral administration. acs.org | More efficient drug delivery and potentially lower required doses. |

| Enhanced Target Engagement | Slower metabolism may lead to prolonged interaction with the target receptor. | Potentially greater efficacy or a more sustained therapeutic effect. |

Q & A

What analytical methodologies are recommended for quantifying Dexamethasone-d3 in biological matrices, and how do deuterated analogs improve assay accuracy?

Category : Basic Research Methodology

Answer :

this compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and variability in extraction efficiency. The deuterated form minimizes co-elution issues with endogenous analytes due to its nearly identical chemical properties but distinct mass-to-charge ratio. Key steps include:

- Chromatographic Separation : Use a C18 column with a mobile phase of methanol/water (70:30) containing 0.1% formic acid to resolve this compound from its non-deuterated counterpart .

- Mass Spectrometry : Employ positive-ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions (e.g., m/z 396.3 → 357.2 for this compound) .

- Validation : Assess precision, accuracy, and recovery rates using spiked quality control samples. Deuterated IS reduces ion suppression/enhancement errors by >20% compared to non-deuterated analogs .

How should researchers design experiments to validate the stability of this compound under varying storage and processing conditions?

Category : Advanced Experimental Design

Answer :

Stability studies must account for pre-analytical variables:

- Temperature Sensitivity : Conduct accelerated degradation tests at 4°C (short-term), -20°C (long-term), and after freeze-thaw cycles (3–5 cycles). Use ANOVA to compare peak area ratios (this compound vs. IS) across conditions .

- Matrix Effects : Test stability in plasma, serum, and tissue homogenates. For tissues, homogenize in pH 7.4 PBS with protease inhibitors to prevent enzymatic degradation .

- Light Exposure : Compare samples stored in amber vs. clear vials under UV/visible light (300–700 nm) for 24–72 hours. This compound shows <5% degradation in amber vials .

What are the critical considerations for reconciling discrepancies in this compound recovery rates across different laboratories?

Category : Advanced Data Contradiction Analysis

Answer :

Inter-lab variability often arises from:

- Extraction Efficiency : Compare solid-phase extraction (SPE) vs. protein precipitation. SPE yields 85–95% recovery for this compound in plasma, while precipitation methods vary by ±15% due to matrix interference .

- Calibration Curve Linearity : Use weighted least squares (1/x²) to address heteroscedasticity. Deviations at low concentrations (<1 ng/mL) may indicate adsorption losses in polypropylene tubes .

- Cross-Validation : Harmonize protocols using reference materials (e.g., USP this compound) and shared datasets. Bland-Altman plots can identify systematic biases >10% .

How can researchers optimize the use of this compound in multiplexed assays with structurally similar glucocorticoids?

Category : Advanced Methodological Optimization

Answer :

To avoid cross-talk in multiplex assays:

- MRM Transition Selection : Prioritize unique product ions (e.g., m/z 147.1 for this compound vs. m/z 253.1 for prednisolone). Optimize collision energy (CE) to minimize overlap .

- Chromatographic Resolution : Adjust gradient elution (e.g., 5–95% methanol over 10 minutes) to separate this compound from cortisol and betamethasone (retention time shifts ≥0.5 min) .

- Cross-Validation : Spike all analytes into blank matrix and assess IS interference. This compound shows <2% signal contribution to adjacent peaks when CE is calibrated .

What are the ethical and methodological imperatives for documenting this compound handling in preclinical studies?

Category : Basic Research Ethics & Compliance

Answer :

- Safety Protocols : Follow OSHA HCS guidelines: Use nitrile gloves, lab coats, and fume hoods during weighing. This compound is a Category 2 carcinogen; limit airborne exposure to <0.1 mg/m³ .

- Storage : Store at -80°C in sealed, light-resistant containers. Document lot numbers and expiration dates to ensure traceability .

- Ethical Reporting : Disclose deuterated IS use in animal studies to avoid misclassification of pharmacokinetic data. Include purity certificates (>98%) in supplementary materials .

How can machine learning models improve the predictive accuracy of this compound pharmacokinetic (PK) parameters in heterogeneous populations?

Category : Advanced Data Integration

Answer :

- Data Inputs : Train models on covariates like age, BMI, and CYP3A4 genotype. Bootstrap resampling (n=1,000 iterations) reduces overfitting in small datasets .

- PK Modeling : Use nonlinear mixed-effects modeling (NONMEM) with deuterated IS data to estimate clearance (CL) and volume of distribution (Vd). Cross-validate with leave-one-out methods .

- Outlier Detection : Apply Mahalanobis distance metrics to identify subjects with aberrant AUC values (>3 SD from mean). This compound normalizes inter-subject variability by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.